N-Methyl-3-(methylamino)benzamide hydrochloride N-Methyl-3-(methylamino)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126178-71-8
VCID: VC4092297
InChI: InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H
SMILES: CNC1=CC=CC(=C1)C(=O)NC.Cl
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66

N-Methyl-3-(methylamino)benzamide hydrochloride

CAS No.: 2126178-71-8

Cat. No.: VC4092297

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66

* For research use only. Not for human or veterinary use.

N-Methyl-3-(methylamino)benzamide hydrochloride - 2126178-71-8

Specification

CAS No. 2126178-71-8
Molecular Formula C9H13ClN2O
Molecular Weight 200.66
IUPAC Name N-methyl-3-(methylamino)benzamide;hydrochloride
Standard InChI InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H
Standard InChI Key FNCLYEFSCQYIMU-UHFFFAOYSA-N
SMILES CNC1=CC=CC(=C1)C(=O)NC.Cl
Canonical SMILES CNC1=CC=CC(=C1)C(=O)NC.Cl

Introduction

Chemical Structure and Molecular Characteristics

The core structure of N-methyl-3-(methylamino)benzamide hydrochloride consists of a benzene ring substituted with a methylamino group (-NHCH3_3) at the meta position and a methylcarboxamide group (-CONHCH3_3) at the adjacent carbon. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents .

Structural Validation

Nuclear magnetic resonance (NMR) data for structurally related compounds, such as 4-(methylamino)-3-nitro-N-methylbenzamide, reveal characteristic peaks for aromatic protons (δ\delta 7.98–8.60 ppm) and methyl groups (δ\delta 2.53–3.00 ppm) . Although specific NMR data for N-methyl-3-(methylamino)benzamide hydrochloride are unavailable, its analog’s spectrum supports the assignment of proton environments in the parent structure.

Molecular Formula and Weight

The molecular formula C9H13ClN2O\text{C}_9\text{H}_{13}\text{ClN}_2\text{O} corresponds to a monoisotopic mass of 200.066 Da . Comparatively, the free base (N-methyl-3-(methylamino)benzamide) has a molecular weight of 164.20 g/mol , with the hydrochloride form adding 36.46 g/mol from the HCl moiety.

Table 1: Molecular Properties

PropertyValueSource
CAS Number2126178-71-8
Molecular FormulaC9H13ClN2O\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight200.66 g/mol
XLogP3 (Free Base)0.8

Synthesis and Reaction Pathways

The synthesis of N-methyl-3-(methylamino)benzamide hydrochloride involves multi-step organic transformations, often starting from substituted benzoic acid derivatives.

Key Synthetic Routes

A patent describing the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide provides a relevant analogy. The process begins with 4-chloro-3-nitrobenzoic acid, which undergoes nucleophilic substitution with methylamine to yield 4-methylamino-3-nitrobenzoic acid. Subsequent amidation with methylamine forms the nitro-substituted benzamide, which could be reduced to the corresponding amine and protonated to yield the hydrochloride salt.

For the target compound, adapting this route would require starting with 3-chlorobenzoic acid. After nitration and methylamine substitution, amidation with methylamine followed by hydrogenation and salt formation would yield N-methyl-3-(methylamino)benzamide hydrochloride.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Nitration of 3-chlorobenzoic acidHNO3_3, H2_2SO4_4
2Methylamine substitutionCH3_3NH2_2, Δ
3AmidationCH3_3NH2_2, DCC
4Reduction of nitro groupH2_2, Pd/C
5Salt formationHCl, EtOH

Optimization Strategies

Patent CN102050749B highlights the use of novel brominating agents (e.g., C5_5H5_5NHBrBr2_2) and catalysts to improve reaction yields in analogous syntheses. Such methods could enhance the efficiency of intermediate steps, particularly halogenation or protection-deprotection sequences.

Physicochemical Properties

The hydrochloride salt’s ionic nature confers distinct solubility and stability characteristics compared to the free base.

Solubility and Partitioning

The free base’s calculated partition coefficient (XLogP3 = 0.8) suggests moderate lipophilicity, while the hydrochloride salt is expected to exhibit high aqueous solubility due to ionic dissociation. Empirical solubility data remain unavailable, but analogous benzamide hydrochlorides demonstrate solubility >50 mg/mL in water .

Acid-Base Behavior

The methylamino group’s pKa can be estimated using Williams’ compilation , where aliphatic amines typically exhibit pKa values of 9–11. Protonation of the amine in acidic conditions (e.g., gastric fluid) would enhance solubility, a critical factor in drug formulation.

CompoundApplicationSource
α-(N-Benzyl-N-methylamino)-m-hydroxyacetophenone HClAdrenergic antagonist
N,N-Dimethyl-3-[(methylamino)methyl]benzamide HClKinase inhibitor intermediate

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